MLi-2-Bio-X

Vue d'ensemble

Description

MLi-2-Bio-X, also known as MLi-2, is a potent and selective LRRK2 inhibitor . It inhibits LRRK2 in cell-free (IC50 = 0.76 nM), cell-based (IC50 = 1.4 nM), and radioligand-binding (IC50 = 3.4 nM) assays . It is more than 295-fold selective against a panel of receptors, channels, and over 300 kinases .

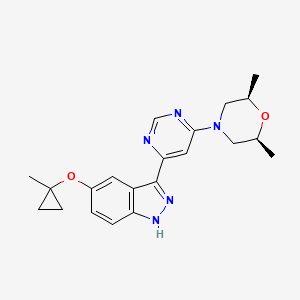

Molecular Structure Analysis

The molecular structure of MLi-2-Bio-X is described as cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine .Chemical Reactions Analysis

MLi-2-Bio-X exhibits exceptional potency in a purified LRRK2 kinase assay in vitro . It has greater than 295-fold selectivity for over 300 kinases in addition to a diverse panel of receptors and ion channels .Physical And Chemical Properties Analysis

MLi-2-Bio-X is a solid substance with a molecular weight of 379.5 Da and a molecular formula of C21H25N5O2 . Its CAS number is 1627091-47-7 .Applications De Recherche Scientifique

Parkinson’s Disease Research

MLi-2 is used in the study of Parkinson’s disease (PD). Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are the most common genetic cause of familial and sporadic PD . The most prevalent mutation, G2019S, leads to increased kinase activity, and MLi-2, as a LRRK2 kinase inhibitor, is used to explore potential disease-modifying therapies for PD .

Kinase Inhibition Studies

MLi-2 exhibits exceptional potency in a purified LRRK2 kinase assay in vitro, a cellular assay monitoring dephosphorylation of LRRK2 pSer935 LRRK2, and a radioligand competition binding assay . It has greater than 295-fold selectivity for over 300 kinases in addition to a diverse panel of receptors and ion channels .

Central Nervous System Studies

MLi-2 is a structurally novel, highly potent, and selective LRRK2 kinase inhibitor with central nervous system activity . It is used in studies to understand the role of LRRK2 kinase in the central nervous system and its implications in various neurological disorders .

Drug-like Properties Research

MLi-2 has favorable drug-like properties, making it a valuable compound in pharmacological research . Its potency and selectivity make it a useful tool in the development and testing of new drugs .

Animal Model Studies

MLi-2 is used in animal model studies. For example, acute oral and subchronic dosing in MLi-2 mice resulted in dose-dependent central and peripheral target inhibition over a 24-hour period as measured by dephosphorylation of pSer935 LRRK2 .

Safety and Tolerance Studies

MLi-2 is used in safety and tolerance studies. Treatment of MitoPark mice with MLi-2 was well tolerated over a 15-week period at brain and plasma exposures >100× the in vivo plasma IC50 for LRRK2 kinase inhibition as measured by pSer935 dephosphorylation .

Mécanisme D'action

Target of Action

MLi-2-Bio-X is a highly potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a multi-domain protein that contains both a kinase and a GTPase . Mutations in LRRK2, such as the common variant G2019S, are associated with an increased risk for familial and sporadic Parkinson’s disease (PD) . The G2019S mutation leads to increased LRRK2 kinase activity .

Mode of Action

MLi-2-Bio-X interacts with LRRK2 and inhibits its kinase activity . It exhibits exceptional potency in a purified LRRK2 kinase assay in vitro, a cellular assay monitoring dephosphorylation of LRRK2 pSer935 LRRK2, and a radioligand competition binding assay . It has greater than 295-fold selectivity for over 300 kinases in addition to a diverse panel of receptors and ion channels .

Biochemical Pathways

The inhibition of LRRK2 by MLi-2-Bio-X affects various biochemical pathways. LRRK2 phosphorylates a conserved residue on the switch-II domain of a subset of Rab GTPases, including Rab10 . Chronic inhibition of LRRK2 by MLi-2-Bio-X has been shown to cause significant alterations in endolysosomal and trafficking pathways in the kidney . A subtle but distinct biochemical signature affecting mitochondrial proteins was also observed in brain tissue .

Result of Action

The molecular and cellular effects of MLi-2-Bio-X’s action include the inhibition of LRRK2 kinase activity and the subsequent dephosphorylation of its substrates, such as Rab10 . This results in alterations in various cellular processes, including endolysosomal and trafficking pathways, and potentially mitochondrial function .

Action Environment

It is known that various factors can affect the activity of enzymes and other proteins, including temperature, ph, and the presence of other molecules

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUUNJCZCOMUKD-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MLi-2-Bio-X | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

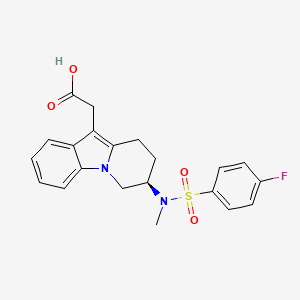

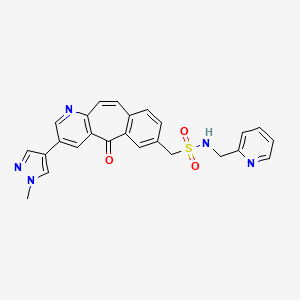

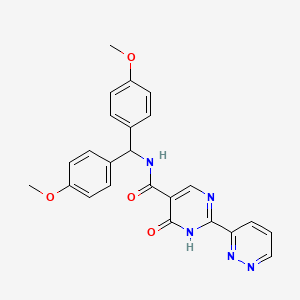

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B609095.png)

![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)

![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)